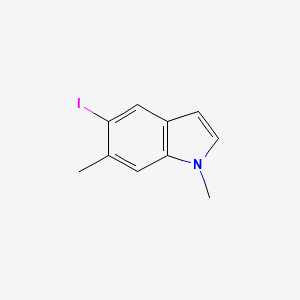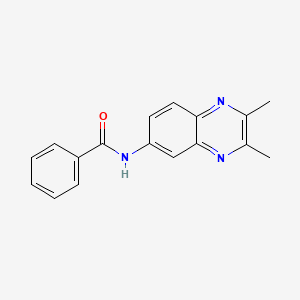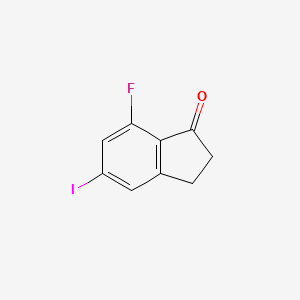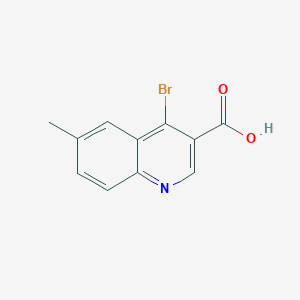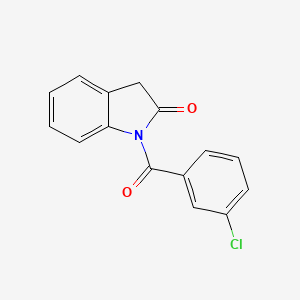
1-(3-Chlorobenzoyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a 3-chlorobenzoyl group attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorobenzoyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of indolin-2-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Analyse Chemischer Reaktionen
1-(3-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the indolin-2-one core, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of reduced indolin-2-one derivatives.
Substitution: The compound can undergo substitution reactions at the 3-chlorobenzoyl group. For example, nucleophilic substitution with amines or thiols can lead to the formation of corresponding amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indolin-2-one derivatives. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: In biological research, 1-(3-Chlorobenzoyl)indolin-2-one is investigated for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable building block for the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or tissues being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorobenzoyl)indolin-2-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indolin-2-one: The parent compound of this compound, which lacks the 3-chlorobenzoyl group.
3-Chlorobenzoyl derivatives: Compounds that contain the 3-chlorobenzoyl group but differ in the core structure.
The uniqueness of this compound lies in its specific combination of the indolin-2-one core and the 3-chlorobenzoyl group, which imparts distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C15H10ClNO2 |
|---|---|
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
1-(3-chlorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2 |
InChI-Schlüssel |
BJYNQUSWMZZJET-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



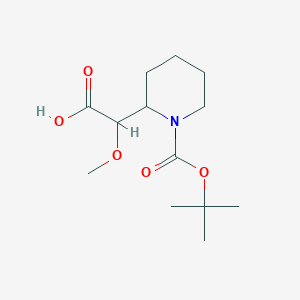

![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
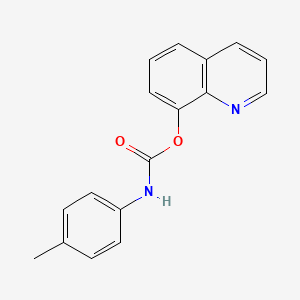
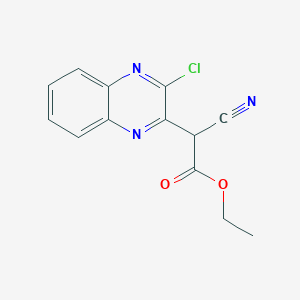
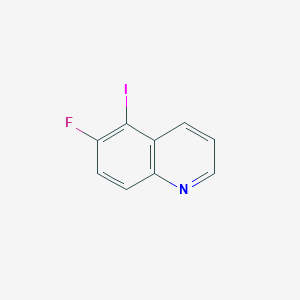
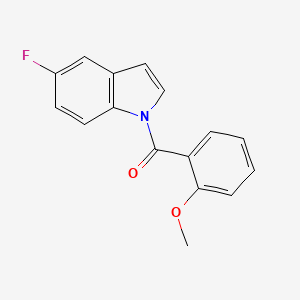
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
